Lead 12-hydroxyoctadecanoate
Description
Structure
2D Structure
Properties
CAS No. |
58405-97-3 |
|---|---|
Molecular Formula |
C36H70O6Pb |
Molecular Weight |
806 g/mol |
IUPAC Name |
12-hydroxyoctadecanoate;lead(2+) |
InChI |
InChI=1S/2C18H36O3.Pb/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |
InChI Key |
OZHGKMQTUUYMRS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Pb+2] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Synthesis of 12-Hydroxyoctadecanoic Acid Precursor
12-hydroxyoctadecanoic acid, also known as 12-hydroxystearic acid (12-HSA), is a saturated fatty acid that serves as the essential organic precursor for Lead 12-hydroxyoctadecanoate (B1258542). atamanchemicals.comatamanchemicals.com Its synthesis is rooted in the chemical modification of a naturally occurring unsaturated hydroxy fatty acid.
Derivation from Natural Sources (e.g., Castor Oil)
The principal natural source for 12-hydroxyoctadecanoic acid is castor oil, a vegetable oil extracted from the seeds of the Ricinus communis plant. atamanchemicals.comwikipedia.org Castor oil is unique among vegetable oils due to its high concentration of ricinoleic acid, which typically comprises about 90% of its fatty acid content. wikipedia.orgnih.gov Ricinoleic acid is an 18-carbon, monounsaturated, hydroxylated fatty acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid). nih.gov This molecule contains the necessary carbon skeleton and the hydroxyl group at the 12th carbon position, making it the ideal starting material for 12-hydroxyoctadecanoic acid synthesis. wikipedia.orgresearchgate.net
Hydrogenation and Hydrolysis Pathways
To convert ricinoleic acid from castor oil into 12-hydroxyoctadecanoic acid, two primary chemical transformations are required: hydrolysis and hydrogenation. wikipedia.orggoogle.com
Hydrolysis: This step involves the cleavage of the triglyceride esters in castor oil to liberate free fatty acids (primarily ricinoleic acid) and glycerol (B35011). atamanchemicals.comnih.gov This can be achieved through saponification with a strong base followed by acidification, or through high-pressure steam splitting.
Hydrogenation: This reaction saturates the carbon-carbon double bond present in the ricinoleic acid molecule. atamanchemicals.comresearchgate.net The process is a catalytic hydrogenation that converts the unsaturated ricinoleate chain into a fully saturated stearate (B1226849) chain, yielding 12-hydroxyoctadecanoic acid. atamanchemicals.comwikipedia.org
The sequence of these two steps can vary. In some industrial processes, castor oil is first hydrogenated to produce hydrogenated castor oil, which is then hydrolyzed to yield 12-hydroxyoctadecanoic acid and glycerol. atamanchemicals.comatamanchemicals.comakjournals.com Alternatively, castor oil can be hydrolyzed first to yield ricinoleic acid, which is then subsequently hydrogenated. google.comgoogle.com
Table 1: Comparison of Pathways for 12-Hydroxyoctadecanoic Acid Synthesis
| Pathway | Step 1 | Step 2 | Key Reactants/Catalysts | Primary Product |
| Pathway A | Hydrogenation of Castor Oil | Hydrolysis of Hydrogenated Castor Oil | Hydrogen gas, Nickel catalyst, Water/Base | 12-Hydroxyoctadecanoic Acid |
| Pathway B | Hydrolysis of Castor Oil | Hydrogenation of Ricinoleic Acid | Water/Base/Enzymes, Hydrogen gas, Nickel catalyst | 12-Hydroxyoctadecanoic Acid |
Enzymatic and Biocatalytic Approaches in Precursor Synthesis
Modern synthetic approaches increasingly utilize enzymes and biocatalysts to improve sustainability and product purity. In the synthesis of the 12-hydroxyoctadecanoic acid precursor, enzymatic hydrolysis is a key application.
Enzymatic Hydrolysis: Lipase enzymes can be used to catalyze the hydrolysis of castor oil triglycerides. google.comgoogle.com This method offers several advantages over traditional chemical hydrolysis, including milder reaction conditions (e.g., temperatures between 15 and 50 °C), higher specificity, and potentially a purer product with fewer byproducts. google.com A patent describes a process where native fat or oil is first hydrolyzed under the catalytic influence of one or more enzymes, after which the resulting ricinoleic acid is catalytically hydrogenated. google.comgoogle.com
Broader Biocatalytic Routes: While the primary route to 12-HSA is from castor oil, other biocatalytic systems demonstrate the potential for producing various hydroxy fatty acids. For instance, oleate hydratase can convert oleic acid into 10-hydroxystearic acid. wur.nl Furthermore, engineered whole-cell biocatalysts and cytochrome P450 monooxygenases can perform ω-terminal oxidation of fatty acids, showcasing advanced biocatalytic strategies for synthesizing valuable hydroxy fatty acids from different substrates. mdpi.comnih.govresearchgate.net
Pathways for Lead 12-Hydroxyoctadecanoate Synthesis
Once pure 12-hydroxyoctadecanoic acid is obtained, it can be converted into its lead salt. The synthesis of this compound, a type of metallic soap, is typically achieved through two main chemical pathways: direct reaction with lead oxides or carbonates, or a precipitation reaction involving soluble salts.
Direct Reaction Methods (e.g., with Lead Oxides/Carbonates)
This method, often referred to as direct fusion or precipitation, involves the direct reaction of molten 12-hydroxyoctadecanoic acid with a basic lead compound. The reaction is an acid-base neutralization where the carboxylic acid group of the fatty acid reacts with the lead oxide or carbonate.
The general reaction can be represented as: 2 RCOOH + PbO → (RCOO)₂Pb + H₂O (where RCOOH is 12-hydroxyoctadecanoic acid)
This process is commonly used for producing metallic stabilizers for polymers. Reacting lead monoxide (litharge) with an organic acid in an aqueous medium is a known method for preparing lead compounds. google.com The process can be facilitated by heat to drive the reaction to completion by removing the water byproduct.
Salification Processes via Lead(II) Salts
Also known as a double decomposition or precipitation method, this pathway involves a metathesis reaction in a solvent, typically water. This is a two-step process:
Saponification of the Fatty Acid: 12-hydroxyoctadecanoic acid is first neutralized with an alkali metal hydroxide (B78521), such as sodium hydroxide (NaOH), to form a water-soluble soap, sodium 12-hydroxyoctadecanoate.
Precipitation: A solution of a water-soluble lead salt, such as lead(II) nitrate (B79036) (Pb(NO₃)₂) or lead(II) acetate, is then added to the soap solution. chemguide.co.ukquora.com This causes the immediate precipitation of the water-insoluble this compound, which can then be separated by filtration, washed to remove impurities, and dried. quora.com
The precipitation reaction is as follows: 2 RCOONa(aq) + Pb(NO₃)₂(aq) → (RCOO)₂Pb(s) + 2 NaNO₃(aq) (where RCOONa is sodium 12-hydroxyoctadecanoate)
This method is advantageous for producing a pure product, as the reaction conditions can be carefully controlled. chemguide.co.uk
Table 2: Comparison of Synthesis Pathways for this compound
| Method | Description | Reactants | Key Features |
| Direct Reaction | An acid-base reaction between the fatty acid and a basic lead compound, often at elevated temperatures. | 12-Hydroxyoctadecanoic Acid, Lead(II) Oxide or Lead(II) Carbonate. | Fewer steps; often used for industrial-grade production. |
| Salification (Precipitation) | A two-step double decomposition reaction in an aqueous solution. | 1. 12-Hydroxyoctadecanoic Acid + Sodium Hydroxide. 2. Sodium 12-hydroxyoctadecanoate + Lead(II) Nitrate. | High purity product; reaction occurs at or near room temperature. |
Industrial-Scale Production Techniques and Optimization (e.g., Spray Drying)
The industrial production of this compound, a type of metallic soap, often employs spray drying to obtain a fine, consistent powder. This technique offers significant control over particle size, morphology, and purity, which are critical for its performance in various applications.
The spray drying process begins with the preparation of a liquid feedstock, which can be a solution, emulsion, or suspension of the this compound. This liquid is then atomized into fine droplets within a drying chamber. The atomization is a crucial step and can be achieved using various methods, including pressure nozzles or rotary atomizers, to create a large surface area for efficient drying.
These droplets are introduced into a stream of hot gas, typically air, with inlet temperatures generally ranging from 150°C to 220°C. The high temperature facilitates the rapid evaporation of the solvent, leaving behind solid particles of the metal soap. The dried particles are then separated from the gas stream using cyclones or filters, cooled, and collected for packaging.
Optimization of the spray drying process is essential for achieving desired powder characteristics and ensuring economic viability. Key parameters that are manipulated include:
Feed Characteristics: The concentration, viscosity, and surface tension of the liquid feed significantly influence the atomization process and the final particle size.
Inlet and Outlet Temperatures: Higher inlet temperatures can increase the drying rate but must be carefully controlled to prevent thermal degradation of the compound. The outlet temperature is an indicator of the final moisture content.
Atomizer Design and Operation: The type of atomizer and its operational parameters (e.g., pressure, wheel speed) directly impact the droplet size distribution and, consequently, the particle size of the final product.
A well-optimized spray drying process for this compound can yield a powder with uniform particle size, low residual moisture, and good flowability, which are critical for its use as a heat stabilizer and lubricant in polymer processing.
Table 1: Key Parameters in Spray Drying of this compound
| Parameter | Typical Range/Options | Impact on Final Product |
| Feed Concentration | Varies | Affects particle size and bulk density |
| Inlet Temperature | 150°C - 220°C | Influences drying rate and potential for thermal degradation |
| Outlet Temperature | Varies | Correlates with residual moisture content |
| Atomizer Type | Pressure Nozzle, Rotary Atomizer | Determines droplet size distribution and particle morphology |
| Drying Gas | Air, Inert Gas (e.g., Nitrogen) | Prevents oxidation of the product |
Novel Synthetic Routes (e.g., Photocatalytic Approaches)
While conventional synthesis of this compound typically involves precipitation or fusion methods, emerging research in photocatalysis presents potential for novel and more sustainable synthetic routes. Photocatalysis utilizes light energy to drive chemical reactions, often under mild conditions.
The application of photocatalysis to the synthesis of metal carboxylates is a developing area. One conceptual approach could involve the photocatalytic generation of carboxylate radicals from 12-hydroxyoctadecanoic acid. These reactive intermediates could then react with a suitable lead precursor. This method could potentially offer advantages such as lower energy consumption and enhanced reaction control.
Lead halide perovskites have been investigated as photocatalysts for various organic transformations, including C-C bond formation. semanticscholar.orgnih.govlibretexts.org While not directly applied to the synthesis of this compound, their ability to generate reactive species under visible light irradiation suggests a potential avenue for exploration. The development of a photocatalytic route would require careful selection of the photocatalyst, solvent, and lead source to ensure efficient and selective formation of the desired product.
Chemical Reactivity and Stability in Material Systems
The performance and longevity of materials containing this compound are intrinsically linked to its chemical reactivity and stability. Understanding its interactions within a material system is crucial for predicting its behavior and optimizing its function.
Complex Formation and Ligand Coordination
Lead(II) ions are known to form a variety of coordination complexes, and the carboxylate group of the 12-hydroxyoctadecanoate ligand plays a central role in this chemistry. mdpi.com The coordination geometry around the lead center in lead carboxylates can be categorized as either hemidirected or holodirected, which is influenced by the stereochemical activity of the 6s² lone pair of electrons on the Pb(II) ion. rsc.org
In the case of long-chain carboxylates like 12-hydroxyoctadecanoate, a holodirected coordination geometry is more likely. rsc.org This implies a more symmetrical coordination of the carboxylate ligands around the lead ion. The presence of the hydroxyl group at the 12-position of the fatty acid chain introduces an additional potential coordination site, which could lead to the formation of more complex, potentially polymeric, structures through intermolecular hydrogen bonding or direct coordination to adjacent lead centers. The nature of the solvent can also influence the resulting coordination complex. mdpi.com
The ability of this compound to form specific coordination complexes can impact its solubility and its function as a stabilizer in polymer matrices. Ligand exchange reactions, where the 12-hydroxyoctadecanoate ligand is replaced by other ligands present in the system, can also occur and may alter the properties of the material. libretexts.orgcrunchchemistry.co.ukchemguide.co.uk
Thermal Decomposition Pathways in Inert and Reactive Atmospheres
The thermal stability of this compound is a critical factor in its application as a heat stabilizer for polymers like PVC. Its decomposition behavior varies significantly depending on the surrounding atmosphere.
In an inert atmosphere , such as nitrogen, the thermal decomposition is primarily an endothermic process. dtic.mil The decomposition of lead stearate, a closely related compound, has been shown to proceed through the formation of metallic lead and lead oxide. dtic.mil The organic portion of the molecule fragments into a complex mixture of hydrocarbons.
In a reactive atmosphere , such as air, the decomposition is a more complex, often exothermic, oxidative process. dtic.mil The initial stages may be similar to those in an inert atmosphere, but the presence of oxygen leads to the oxidation of the decomposition products. For instance, any metallic lead formed would be readily oxidized to lead oxide at elevated temperatures. The organic fragments will also undergo oxidation, producing carbon dioxide, water, and other volatile organic compounds.
Thermogravimetric analysis (TGA) coupled with techniques like mass spectrometry (TGA-MS) can provide detailed insights into the decomposition pathways by identifying the volatile products evolved at different temperatures. northwestern.eduresearchgate.net
Table 2: General Thermal Decomposition Characteristics of Lead Soaps
| Atmosphere | Predominant Process | Key Decomposition Products |
| Inert (e.g., Nitrogen) | Endothermic Pyrolysis | Metallic Lead, Lead Oxide, Hydrocarbons |
| Reactive (e.g., Air) | Exothermic Oxidation | Lead Oxide, Carbon Dioxide, Water, Volatile Organics |
Interaction with Solvents and Other Chemical Reagents
The solubility and reactivity of this compound with various chemical species are important for its processing and performance.
Interaction with Solvents: this compound is generally insoluble in water but exhibits solubility in a range of organic solvents. core.ac.uk Its solubility is influenced by the polarity of the solvent and the temperature. In non-polar solvents like toluene and hexane, the non-polar hydrocarbon tail of the 12-hydroxyoctadecanoate ligand facilitates dissolution, particularly at elevated temperatures. cjspvc.com In more polar aprotic solvents like chloroform, interactions with both the polar lead-carboxylate head and the non-polar tail contribute to its solubility. cjspvc.com In coordinating solvents, lead carboxylates may exist as monomers due to complex formation with the solvent molecules. core.ac.uk The solubility behavior is critical for its incorporation into polymer matrices during processing. cjspvc.com
Interaction with Other Chemical Reagents: this compound can react with both acids and bases. Strong acids will protonate the carboxylate group, leading to the formation of 12-hydroxyoctadecanoic acid and the corresponding lead salt of the acid. pilgaardelements.comlibretexts.orglibretexts.org This reaction is essentially the reverse of its formation. With strong bases, the lead ion can precipitate as lead(II) hydroxide or form plumbite complexes in excess alkali. pilgaardelements.com These reactions are important considerations in environments where the compound may come into contact with acidic or basic substances, as it can lead to its degradation and a loss of its intended function.
Advanced Characterization and Analytical Techniques
Spectroscopic Characterization
Spectroscopic techniques are fundamental in determining the molecular structure and electronic properties of lead 12-hydroxyoctadecanoate (B1258542).
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. In the context of lead 12-hydroxyoctadecanoate, FTIR is crucial for confirming the formation of the metal carboxylate salt from the corresponding fatty acid. The disappearance of the C=O stretching band of the carboxylic acid, typically found around 1700 cm⁻¹, and the appearance of characteristic bands for the carboxylate anion (COO⁻) are key indicators of salt formation. researchgate.net
The asymmetric and symmetric stretching vibrations of the carboxylate group are particularly important. The position of the asymmetric stretching band can help distinguish the metal cation involved in the soap. researchgate.netepa.gov For lead carboxylates, the asymmetric carboxylate stretch is often observed as a broad peak. rsc.org Specifically, in lead soaps, the main infrared absorption band is located in the 1600-1500 cm⁻¹ region. researchgate.net Studies on various metal carboxylates have shown that the region between 1650–1380 cm⁻¹ is characteristic of the COO⁻ stretching absorptions and can be used to distinguish the metal cation. researchgate.netepa.gov
The FTIR spectra of lead carboxylates also show features related to the long alkyl chains. For instance, a sharp single CH₂ rocking mode around 720 cm⁻¹ and twisting and bending modes between 1150–1350 cm⁻¹ indicate complex motions of the alkyl chains. rsc.org The analysis of these bands, in conjunction with the carboxylate stretches, provides a detailed structural fingerprint of this compound.
Table 1: Characteristic FTIR Bands for Lead Carboxylates
| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| Asymmetric Carboxylate Stretch (νₐ COO⁻) | ~1515–1540 | Indicates formation of the lead carboxylate salt; position is sensitive to the metal cation. researchgate.netrsc.org |
| Symmetric Carboxylate Stretch (νₛ COO⁻) | ~1400 | Confirms the presence of the carboxylate group. |
| CH₂ Rocking | ~720 | Relates to the conformation of the alkyl chain. rsc.org |
| CH₂ Twisting and Bending | 1150–1350 | Provides information on the complex motions of the alkyl chain. rsc.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of organic molecules. While specific NMR data for this compound is not widely published, analysis of its analogues, such as methyl and ethyl 12-hydroxyoctadecanoate, provides valuable insights.
¹H NMR: In the ¹H NMR spectrum of methyl 12-hydroxyoctadecanoate, the proton on the carbon bearing the hydroxyl group (C-12) appears as a quintet at approximately 3.65 ppm. aocs.org The protons on the carbon adjacent to the ester group (C-2) are observed around 2.3 ppm. aocs.org For ethyl 12-hydroxyoctadecanoate, a similar pattern is expected, with additional signals corresponding to the ethyl group. The presence of the hydroxyl group influences the chemical shifts of nearby protons. aocs.org
¹³C NMR: Solid-state ¹³C NMR is particularly useful for characterizing lead carboxylates. nih.govnsf.gov A key finding in the ¹³C cross-polarization with magic-angle spinning (MAS) spectra of lead carboxylates like lead stearate (B1226849) and lead palmitate is the doubling of resonances for the carbons closest to the lead atom. nih.govnsf.gov This resonance doubling indicates the presence of two different conformations of the fatty acid chains within the asymmetric unit of the crystal structure. nih.govnsf.govmetmuseum.org This suggests that the coordination environment around the lead ion influences the conformation of the alkyl chains.
Table 2: Expected ¹H NMR Chemical Shifts for Alkyl-12-hydroxyoctadecanoate Analogues
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| H-C(12)-OH | ~3.65 | Quintet | aocs.org |
| H₂-C(2)-COO | ~2.3 | Triplet | aocs.org |
| -OCH₃ | ~3.67 | Singlet | aocs.org |
| -CH₃ (terminal) | ~0.88 | Triplet | aocs.org |
UV-Visible (UV-Vis) spectrophotometry is employed to study the optical properties of compounds and can be used to determine the Hammett acidity function (H₀) for solid acids. The Hammett acidity function extends the pH scale to highly concentrated acidic solutions and superacids. wikipedia.org It is determined by measuring the ratio of a weakly basic indicator before and after protonation by the acid. libretexts.org
For certain photocatalysts, the Hammett acidity is measured using a UV-Visible spectrophotometer with an indicator like 4-nitroaniline. researchgate.netresearchgate.net The neutrally charged base accepts a proton to form its conjugate acid, and the change in absorbance is monitored. researchgate.net While not a direct characterization of this compound itself, this method is relevant for understanding the acidic properties of related materials or systems where it might be used. For instance, a Brønsted acid functionalized photocatalyst used in the synthesis of alkyl-12-hydroxyoctadecanoate was characterized for its Hammett acidity (H₀=0.74). researchgate.net
Microscopic and Structural Analysis
Microscopic and scattering techniques are employed to investigate the morphology, elemental composition, and nanoscale structure of this compound.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. When coupled with Energy Dispersive X-ray (EDAX) analysis, it allows for the determination of the elemental composition of the viewed area. This combination is invaluable for characterizing lead soaps.
In studies of lead soap aggregates in historical oil paintings, SEM has been used to visualize their morphology, often revealing them as protrusions or inclusions within the paint layers. tandfonline.comculturalheritage.org EDAX analysis confirms the presence of lead, carbon, and oxygen, which is consistent with the composition of lead carboxylates. tandfonline.com In some cases, SEM images of lead soap inclusions show lamellar structures, which appear as lighter regions in backscattered electron images due to the higher concentration of lead. culturalheritage.org Micrographs of paint models have shown that the formation of lead carboxylates can lead to a flatter and more homogenous appearance compared to the granular aspect of the original paint. scielo.br
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for investigating the structure of materials at the nanoscale (typically 1-100 nm). nsf.gov These methods are particularly well-suited for studying the lamellar structures characteristic of metal soaps like lead stearate.
SAXS analysis of lead stearate has been used to study the lattice distortions in Langmuir-Blodgett films and to determine structural parameters like long periods and lamellar thicknesses. sasanuma.orgresearchgate.net The SAXS patterns of metal stearates often show a series of peaks at positions q, 2q, 3q*, which is a signature of a periodically stacked lamellar structure. nsf.gov These techniques can reveal how the molecules are packed and ordered over long ranges.
SANS can provide complementary information, particularly when using contrast variation through isotopic substitution (e.g., deuteration). A study on mixtures of a fullerene-based ionomer and sodium dodecyl sulfate (B86663) used lead stearate as a secondary standard for calibrating the SAXS instrument. nist.gov Both SAXS and SANS are instrumental in understanding the self-assembly and nanostructural organization of this compound, which is expected to form similar lamellar structures to other long-chain lead carboxylates.
Rheological and Viscoelastic Characterization
The rheological properties of lubricating greases are critical to their performance, defining their behavior from a semi-solid at rest to a fluid-like substance under shear. elgi.org This non-Newtonian behavior is a direct consequence of the thickener's microstructure.
Dynamic oscillatory shear rheology is a non-destructive technique used to probe the viscoelastic properties of materials like lubricating greases. netzsch.commdpi.com In these tests, a small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component of the material, and the loss modulus (G''), which represents the viscous (liquid-like) component. netzsch.commdpi.com The complex viscosity (η*) is another key parameter derived from these measurements, representing the total resistance to flow under oscillatory shear. rheologylab.com
For metal soap-thickened greases, the storage modulus is typically higher than the loss modulus at low strains and frequencies, indicating a predominantly solid-like, gel structure. researchgate.netnetzsch.com This is due to the entangled network of soap fibers. As strain or frequency increases, a crossover point may be reached where G'' becomes greater than G', signifying a transition to more liquid-like behavior. netzsch.com Studies on lithium 12-hydroxystearate greases show that G' values in the linear viscoelastic region can range from 10^4 to 10^5 Pa, being about an order of magnitude higher than G'' values. researchgate.net The nature and concentration of the soap thickener are the dominant parameters influencing these moduli at low shear. researchgate.net While specific data for this compound is scarce, it is expected to exhibit similar viscoelastic behavior, with the magnitude of the moduli being dependent on the specific fiber network formed.
Table 1: Representative Viscoelastic Properties of Soap-Thickened Greases (Note: Data is illustrative, based on typical values for lithium soap greases of NLGI Grade 2, as direct data for this compound is not available in the searched literature.)
| Rheological Parameter | Typical Value Range | Significance |
| Storage Modulus (G') | 10,000 - 100,000 Pa | Represents the elastic character (stiffness) of the grease structure. researchgate.net |
| Loss Modulus (G'') | 1,000 - 10,000 Pa | Represents the viscous character (energy dissipation) of the grease. researchgate.net |
| Phase Angle (δ) | 10° - 13° | Indicates the degree of solid-like (low angle) vs. liquid-like (high angle) behavior. rheologylab.com |
This table is generated based on information from existing research on analogous grease systems and is for illustrative purposes.
Transient flow tests, such as stress growth or step-rate tests, are used to evaluate the time-dependent rheological behavior of greases, particularly their thixotropy. researchgate.net Thixotropy is the property of a material to exhibit a decrease in viscosity under shear, followed by a gradual recovery when the shear is removed. fuelandfriction.comstle.org This is a crucial characteristic for lubricating greases, as it allows them to flow into a contact zone when sheared and then regain their consistency to stay in place. stle.org
The rheological properties of this compound grease are significantly influenced by both the concentration of the thickener and the operating temperature.
Influence of Concentration: The concentration of the soap thickener is a primary determinant of the grease's consistency and rheological behavior. researchgate.netresearchgate.net Increasing the concentration of lithium 12-hydroxystearate in a grease leads to a stronger microstructural network. researchgate.net This results in higher values for the viscoelastic functions (G' and G''), increased yield stress, and higher apparent viscosity at low shear rates. researchgate.netmdpi.com A higher concentration of soap fibers creates a denser network with more entanglement points, thus increasing the material's resistance to deformation and flow. researchgate.net It is expected that this compound greases would follow this same principle, where a higher thickener content would result in a stiffer, more viscous grease. mdpi.com
Table 2: General Effects of Concentration and Temperature on Grease Rheology (Based on established principles for metal soap greases)
| Parameter | Effect of Increasing Concentration | Effect of Increasing Temperature |
| Storage Modulus (G') | Increases | Decreases |
| Loss Modulus (G'') | Increases | Decreases |
| Complex Viscosity (η*) | Increases | Decreases |
| Yield Stress | Increases | Generally Decreases |
This table summarizes general trends observed in soap-based lubricating greases. rheologylab.commdpi.comresearchgate.netmdpi.com
Thermal Analytical Techniques (focused on material behavior, not basic properties)
Thermal analysis techniques are essential for understanding the behavior of materials as a function of temperature. For this compound, these methods provide insight into its thermal stability and the structural transitions that govern its performance as a grease thickener.
Differential Scanning Calorimetry (DSC) is a thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. uva.nlresearchgate.net It is widely used to study thermal transitions such as melting, crystallization, and glass transitions. uva.nlresearchgate.net
In the context of this compound grease, DSC is a valuable tool for studying the crystallization behavior of the thickener from the base oil during the manufacturing process. The formation of the fibrous soap network is a crystallization process that is fundamental to the grease's final properties. mdpi.com DSC can determine the temperatures at which these crystallization and subsequent melting events occur, providing insight into the solubility of the lead soap in the base oil and the kinetics of the structure formation. uva.nl Studies on lithium stearate and lithium 12-hydroxystearate greases have effectively used DSC to characterize these thermal properties. researchgate.net The DSC curves for these materials are often complex, showing multiple transitions that are dependent on the atmosphere and experimental conditions. researchgate.net For greases, DSC can reveal the degradation and volatilization of the oil, which can be influenced by the presence and concentration of the soap thickener. researchgate.net Pressure Differential Scanning Calorimetry (PDSC) is a specific application used to evaluate the oxidative stability of greases under elevated temperature and pressure, which is a critical aspect of their thermal behavior in service. tandfonline.com
Thermoanalytical Investigation of Formulated Systems
The thermal behavior of formulated systems containing this compound, a type of metallic soap, is crucial for understanding its performance and stability, particularly in applications where it is subjected to varying temperature profiles. Thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing these properties. These methods provide valuable data on phase transitions, decomposition temperatures, and the influence of the formulation matrix on the thermal stability of the compound.
Research into the thermoanalytical properties of lead soaps, such as lead stearate and lead palmitate, which are structurally similar to this compound, offers significant insights. These studies are often conducted on systems where the lead soap is incorporated into a matrix, such as a polymer or an oil, which is representative of its practical applications as a stabilizer or lubricant.
Detailed Research Findings
Thermogravimetric analysis of formulated lead soaps typically reveals a multi-stage decomposition process. For instance, studies on dibasic lead stearate have shown an initial mass loss of 1–2% at temperatures below 200°C, which is attributed to the loss of adsorbed water. A more significant degradation of the stearate chains occurs at higher temperatures, generally between 250°C and 400°C. In formulated systems, such as in polyvinyl chloride (PVC), the presence of lead stearate has been shown to shift the degradation onset temperature of the polymer by approximately 40°C, indicating its role as a thermal stabilizer. The interaction with the matrix can influence these decomposition temperatures. For example, in linseed oil, lead palmitate demonstrates greater thermal stability compared to free fatty acids, with a significant weight loss occurring at around 350°C. plos.org
Differential Scanning Calorimetry provides data on the phase transitions of the material. For lead palmitate in a linseed oil matrix, DSC analysis has identified merged transitions (solid-to-intermediate and intermediate-to-liquid phases) with an onset temperature of 98.9°C and a maximum at 106.9°C during heating. rsc.org The cooling cycle of the same system is more complex, showing multiple distinct exothermic peaks, which suggests the formation of additional lead carboxylate phases within the formulation. rsc.org The thermal behavior of lubricating greases formulated with metal hydroxystearates, such as lithium 12-hydroxystearate, also provides a relevant comparison. In these systems, both the thickener concentration and the type of base oil influence the crystallization and melting temperatures. mdpi.com
The following interactive data tables summarize key thermoanalytical findings for lead soaps in formulated systems, which can be considered indicative for systems containing this compound.
Table 1: TGA Decomposition Data for Lead Soaps in Formulated Systems
| Formulation | Temperature Range (°C) | Mass Loss (%) | Attributed To | Reference |
| Dibasic Lead Stearate | < 200 | 1 - 2 | Loss of adsorbed water | |
| Dibasic Lead Stearate | 250 - 400 | Not specified | Degradation of stearate chains and PbO reduction | |
| Lead Palmitate in Linseed Oil | ~350 | Significant weight loss | Decomposition of lead palmitate | plos.org |
| Lead White Paint (contains lead carboxylates) | ~230 | Not specified | Decomposition of free fatty acids | plos.org |
| Lead White Paint (contains lead carboxylates) | ~350 | Not specified | Decomposition of lead carboxylates | plos.org |
Table 2: DSC Phase Transition Data for Lead Palmitate in Linseed Oil
| Thermal Event | Onset Temperature (°C) | Maximum Temperature (°C) | Enthalpy (J/g) | Reference |
| Heating Cycle | ||||
| SII → SI and SI → IL Transition | 98.9 | 106.9 | 22.46 | rsc.org |
| Cooling Cycle | ||||
| Crystallization | 105.0 | 102.1; 98.9; 93.7; 89.8 | -46.87 | rsc.org |
Note: SII refers to the solid crystalline phase, SI to an intermediate solid phase, and IL to the isotropic liquid phase.
These findings underscore the complexity of the thermal behavior of this compound in formulated systems. The interaction with the surrounding matrix plays a significant role in its decomposition pathway and phase transitions. The data obtained from TGA and DSC are essential for predicting the material's behavior under thermal stress and for optimizing formulations for specific applications.
Mechanistic Investigations of Functional Performance
Role as a Rheology Modifier and Thickener Mechanism
In lubricating systems, the primary function of a thickener is to impart a semi-solid consistency to the base oil, creating a grease. nlgi.orglubrication.expert Metallic soaps are the most common class of thickeners used for this purpose. nlgi.org The thickening action of lead 12-hydroxyoctadecanoate (B1258542) is a result of its ability to form a three-dimensional network within the liquid lubricant.
The formation of a stable grease structure is contingent on the creation of a network of thickener particles that can immobilize the base oil. For metallic soaps like lead 12-hydroxyoctadecanoate, this network is composed of crystalline fibers or platelets. The process, known as saponification, involves the reaction of a fatty acid (12-hydroxystearic acid) with a metal base (a lead compound) to form the soap. lubrication.expertstle.org
These soap molecules, through a combination of van der Waals forces and hydrogen bonding, self-assemble into larger structures. stle.org The presence of the hydroxyl group on the 12th carbon of the stearate (B1226849) chain is crucial for the performance of 12-hydroxystearate soaps, as it facilitates hydrogen bonding between the soap molecules, leading to improved thickening efficiency. astm.org This intermolecular bonding results in the formation of a fibrous network that entraps the oil phase, giving the grease its characteristic consistency.
The gelling of hydrocarbon systems by this compound follows the principles of physical gelation. The soap molecules, being partially soluble in the hydrocarbon base oil, arrange themselves into a network that immobilizes the fluid. nlgi.org This process is thermally reversible; upon heating, the network can break down, causing the grease to become more fluid, and upon cooling, the network can reform.
The formation of this gel-like structure is dependent on factors such as the concentration of the thickener, the type of base oil, and the processing conditions used during manufacturing. The interaction between the soap and the oil, as well as the morphology of the soap fibers, dictates the final properties of the grease.
The viscosity of a grease is a critical performance parameter, and it is directly related to the structure of the thickener network. The effectiveness of this compound as a viscosity enhancer is intrinsically linked to its molecular structure.
The long, 18-carbon chain of the stearate provides the necessary hydrocarbon character for interaction with the base oil, while the polar carboxylate head and the mid-chain hydroxyl group are key to the formation of the ordered, fibrous network. The specific geometry of the lead soap molecules influences how they pack together, which in turn affects the density and strength of the thickener network.
Interactive Table: Influence of Molecular Features on Viscosity Enhancement
| Molecular Feature | Role in Viscosity Enhancement |
|---|---|
| Long Carbon Chain | Promotes solubility and interaction with the hydrocarbon base oil. |
| Polar Carboxylate Group | Facilitates the formation of soap micelles and the initial aggregation of thickener particles. |
| Hydroxyl Group | Enhances network strength through hydrogen bonding, leading to improved thickening and shear stability. |
Stabilization Mechanisms in Polymeric Materials
In addition to its role in lubricants, this compound serves as a heat stabilizer for polymeric materials, most notably for polyvinyl chloride (PVC). Heat stabilizers are essential additives that protect polymers from thermal degradation during processing and throughout their service life. specialchem.com
PVC is inherently thermally unstable and, when subjected to high temperatures, undergoes a degradation process that involves the elimination of hydrogen chloride (HCl). researchgate.net This process is autocatalytic, meaning the released HCl accelerates further degradation. Lead-based stabilizers, including this compound, are effective at preventing this degradation. pvcstabilizer.comseepvcforum.com
The primary mechanism of stabilization involves the neutralization of the acidic HCl byproducts. pvcstabilizer.com this compound, as a basic lead salt, reacts with the released HCl, preventing it from catalyzing further degradation of the PVC polymer chains. xiongfa-tech.com This reaction helps to maintain the structural integrity and physical properties of the PVC material.
Furthermore, lead stearates can also act as lubricants within the polymer matrix, which can improve the processing characteristics of the plastic or rubber compound. spellgroup.comrepolyfine.com This dual functionality of heat stabilization and lubrication makes this compound a valuable additive in the formulation of various polymer products.
Interactive Table: Performance Enhancement in Polymers
| Property | Effect of this compound |
|---|---|
| Thermal Stability | Significantly improved by neutralizing degradative byproducts. pvcstabilizer.com |
| Color Retention | Helps to prevent discoloration caused by thermal degradation. pvcstabilizer.com |
| Mechanical Properties | Preserves impact strength, flexibility, and other key properties. seepvcforum.com |
Interaction with Polymer Matrix During Processing
This compound, often referred to more broadly as lead stearate, is a crucial additive in polymer processing, particularly for polyvinyl chloride (PVC). google.com Its primary functions are to act as a heat stabilizer and an excellent external lubricant. shivkrupaindustry.com During high-temperature processing of PVC, the polymer is susceptible to thermal degradation, which involves the release of hydrochloric acid (HCl). researchgate.netgoldstab.com Lead stearate plays a critical role in mitigating this degradation. researchgate.net
The stabilization mechanism involves the neutralization of the acidic byproducts formed during the breakdown of PVC at elevated temperatures. researchgate.net In the presence of lead stearate, the rate of HCl elimination is significantly reduced, in some cases by half compared to non-stabilized PVC. researchgate.net This interaction prevents the loss of the polymer's structural integrity and helps to maintain its mechanical and physical properties. The stabilizer is consumed as it reacts with the released HCl. researchgate.net Research indicates that the stabilization reaction may also involve a reversible bonding of the stearate group to the polymer chain. researchgate.net
As a lubricant, lead stearate reduces friction during processing, which leads to smoother operations and less wear and tear on equipment. shivkrupaindustry.com To be effective, it must be well-dispersed within the polymer matrix. ippi.ac.ir Proper dispersion ensures uniform heat stability and enhances the mechanical properties of the final plastic product. ippi.ac.ir It is often used in combination with other stabilizers, such as Tribasic Lead Sulphate, to optimize its performance. caspian-polymer.comspellgroup.com
Lubrication Mechanisms
Boundary Lubrication and Tribological Performance
This compound exhibits significant efficacy as a boundary lubricant, a regime where the lubricating film is thin enough that surface-to-surface contact is possible. Metallic stearates, in general, are employed to reduce adhesion and friction between surfaces under high pressure and shear stress. mdpi.com Lead stearate is recognized for its excellent lubricating properties, which are vital in demanding industrial applications. shivkrupaindustry.com
The fundamental mechanism of its lubricating action is the formation of a thin, protective film on metal surfaces. nbinno.com This film acts as a barrier, preventing direct contact between moving parts and thereby reducing both friction and wear. This property is leveraged in the formulation of lubricating greases and as a corrosion inhibitor in petroleum products. caspian-polymer.comnbinno.comwsdchemical.com The formation of a protective lead-based tribofilm is a key aspect of its performance; while this film effectively protects against wear, it can sometimes lead to a slight increase in the coefficient of friction. esmats.eu
The performance of lead stearate as a lubricant can be influenced by various operational parameters. Studies on related solid lubricants show that factors like sliding speed and pressure can affect the stability and effectiveness of the lubricating film. researchgate.net
Interaction with Base Oils and Other Lubricant Additives
Lead stearate also functions as a corrosion inhibitor in petroleum-based lubricants. caspian-polymer.comwsdchemical.com It forms a protective film on metal surfaces, shielding them from corrosive elements present in the environment or generated during operation. nbinno.com This demonstrates a direct and beneficial interaction with both the base oil, which acts as a carrier, and the metal surfaces it is designed to protect.
Its use in formulations is often in conjunction with other additives. In PVC processing, it is frequently combined with other lead-based stabilizers like Tribasic Lead Sulphate or other metal stearates such as calcium stearate to achieve synergistic effects. caspian-polymer.comgoogle.com This compatibility and potential for synergy can be extrapolated to its use in lubricant packages. For instance, a related compound, lead naphthenate, is known for its solubility in hydrocarbon oils, a property afforded by its hydrocarbon chains, which is analogous to the stearate tail of lead stearate. esmats.eu The effective integration of lead stearate into a lubricant formulation depends on its compatibility with the base oil, thickener system, and other performance additives. machinerylubrication.com
Interfacial Phenomena and Compatibility in Formulations
Emulsification Properties in Oil/Water Systems (for related metal salts)
Metallic soaps, the class of compounds to which lead stearate belongs, are known to function as emulsifiers, which are substances that stabilize mixtures of immiscible liquids like oil and water. wsdchemical.com Emulsifiers work by concentrating at the oil/water interface, forming an interfacial film that reduces the surface tension between the two phases and allows for the dispersion of one liquid within the other.
Primary emulsifiers used in some industrial applications, such as oil-based drilling fluids, are often metallic soaps like calcium soaps, which are formed by the reaction of a base with fatty acids. These related metal salts are effective at emulsifying water into oil, creating stable water-in-oil emulsions. The stability of such emulsions is influenced by the chemical structure of the emulsifier, including the nature of both its polar (metal carboxylate) head and its non-polar (hydrocarbon) tail. The structure of lead stearate, with its polar lead-carboxylate group and long, non-polar stearate chains, is conducive to this type of interfacial activity.
Compatibility with Diverse Organic Compounds and Formulating Ingredients
The effectiveness of this compound in various formulations is highly dependent on its compatibility with a range of organic compounds and other ingredients. Its solubility in organic solvents is a key indicator of this compatibility.
Due to the long, non-polar hydrocarbon chain from the stearate portion, lead stearate exhibits a degree of solubility in non-polar organic solvents, a principle governed by the "like dissolves like" rule. ippi.ac.ir Its solubility is generally low at room temperature but increases with a rise in temperature. ippi.ac.ir This temperature-dependent solubility is crucial for its incorporation into formulations like plastics and rubber, where it needs to be well-dispersed to function effectively as a stabilizer or lubricant. ippi.ac.ir
The compound's compatibility extends to its use with other additives. In PVC stabilization, it is often part of a complex mixture, used alongside other stabilizers like Tribasic Lead Sulphate or other metal stearates to enhance performance. spellgroup.comwsdchemical.com This indicates good compatibility and the potential for synergistic interactions within a formulation. Its use as a component in greases, waxes, and paints further underscores its ability to integrate with diverse organic materials. caspian-polymer.com
Table 1: Solubility of Lead Stearate in Common Organic Solvents
| Organic Solvent | Solvent Type | Solubility Behavior | Reference |
|---|---|---|---|
| Toluene | Non-polar Aromatic | Exhibits a degree of solubility that increases with temperature. | ippi.ac.ir |
| Hexane | Non-polar Aliphatic | Shows some solubility due to its non-polar nature, though less than in toluene; solubility increases with temperature. | ippi.ac.ir |
| Chloroform | Polar Aprotic | Can interact with both the polar and non-polar parts of the molecule; solubility is limited at room temperature and increases with temperature. | ippi.ac.ir |
| Hot Ethanol | Polar Protic | Soluble. | wsdchemical.com |
| Water | Polar Protic | Insoluble. | wsdchemical.com |
Influence on Solubility and Stability of Other Components
The presence of lead-based stabilizers can significantly impact the long-term thermal stability of PVC. mdpi.com This is crucial for maintaining the integrity of other components in the formulation, such as plasticizers, lubricants, and pigments, which can also be susceptible to degradation under high processing temperatures.
Research findings indicate that the type of stabilizer used has a significant effect on the properties of the PVC compound. In comparative studies, lead-based stabilizers have demonstrated effective long-term heat stabilization. mdpi.com The interaction between the stabilizer and other additives, like plasticizers, is critical for achieving a homogenous dispersion and, consequently, optimal performance. The compatibility of a thermal stabilizer with both the PVC matrix and the plasticizer can influence the thermal stability and transparency of the final product.
The lubricating properties of metal soaps, a category to which this compound belongs, also contribute to the stability of the formulation during processing. These compounds can migrate to the surface of the polymer, forming a layer that reduces friction and prevents adhesion to processing equipment. kpi.ua This external lubrication helps to maintain a uniform processing temperature, which is vital for preventing the thermal degradation of both the PVC and other heat-sensitive additives.
The following table summarizes the comparative effects of different stabilizer systems on the thermal stability of PVC, providing context for the performance of lead-based stabilizers.
| Stabilizer System | Onset Degradation Temperature (°C) | Glass Transition Temperature (Tg) (°C) | Color Stability (Initial) | Color Stability (Long-term) |
| Lead-based (general) | 295 | 77 | Good | Excellent |
| Ca/Zn-based | 293 | 79 | Excellent | Good |
| Organic-based (OBS) | 297 | 76 | Excellent | Moderate |
Note: Data is compiled from comparative studies of different stabilizer systems in rigid PVC formulations. mdpi.comstandard.ac.ir The values for the lead-based stabilizer are representative of the general performance of this class of compounds.
The data indicates that while organic-based stabilizers may offer a slightly higher onset degradation temperature, lead-based stabilizers provide superior long-term thermal stability, which is critical for the durability of the final product and the stability of its constituent components. mdpi.com The glass transition temperature is also influenced by the choice of stabilizer, suggesting an interaction with the polymer matrix that can affect the material's mechanical properties at different temperatures. standard.ac.ir
Insufficient Information to Generate Article on this compound
Following a comprehensive search for scientific and technical data, it has been determined that there is insufficient publicly available information to generate a detailed article on the chemical compound “this compound” according to the specified outline.
The requested article structure focused on the applications of this compound in advanced materials engineering, with specific subsections dedicated to its role in polymer science and lubricant technology. However, extensive searches did not yield specific research findings, data, or detailed applications for this particular compound.
The search results primarily provided information on related but chemically distinct substances. For instance, in the context of polymer stabilizers, the available literature discusses various lead-based stabilizers like dibasic lead stearate and other lead salts, but does not specifically mention or detail the use of this compound as an additive in thermoplastics such as PVC or in thermoplastic elastomers.
Similarly, within the field of lubricant and grease technology, the searches yielded extensive information on "Lithium 12-hydroxystearate," a common component in lithium complex greases. While the fatty acid component (12-hydroxyoctadecanoic acid) is the same, the metal cation (Lithium vs. Lead) defines the compound's properties and applications. No significant findings were available for "this compound" as a component in either lithium complex greases or other high-performance industrial lubricants.
Furthermore, no relevant information was found regarding the use of hydroxyoctadecanoate derivatives involving lead in the synthesis of bio-based polymers.
Due to the lack of specific data on the applications, research findings, and properties of this compound in the areas outlined, it is not possible to construct a scientifically accurate and informative article that adheres to the provided structure and content requirements. Any attempt to do so would require extrapolation from unrelated compounds, which would compromise the factual integrity of the article.
Applications in Advanced Materials Engineering
Lead 12-hydroxyoctadecanoate (B1258542), a metallic soap, has found utility in various sectors of advanced materials engineering. Its properties as a lead salt of a long-chain fatty acid have been leveraged in the formulation of specialized materials, including lubricants, coatings, and polymers. The following sections detail its specific roles in these applications, focusing on the material science aspects and industrial formulations where direct human contact is not a primary concern.
Environmental Behavior and Transport Phenomena of Lead Containing Fatty Acid Salts
Environmental Pathways and Distribution in Industrial Contexts
Lead 12-hydroxyoctadecanoate (B1258542) and similar lead-containing fatty acid salts have historically been used in various industrial applications, including as stabilizers in plastics and as drying agents in paints and coatings. The primary pathways for their release into the environment are associated with these industrial activities.
During the manufacturing process of products containing lead soaps, emissions can occur through wastewater discharges and the disposal of solid waste. In the use phase, the weathering and wear of products like PVC plastics and paints can lead to the gradual release of these compounds into the soil and atmospheric dust. For instance, the chipping or sanding of old paint can release lead-containing particles into the surrounding environment. While specific data for lead 12-hydroxyoctadecanoate is scarce, the general pathways for lead soaps involve both point source discharges from industrial facilities and diffuse releases from the lifecycle of consumer and industrial products.
Once in the environment, the distribution of these sparingly soluble compounds is largely governed by their partitioning behavior. They are expected to associate with particulate matter in water and air, and to have a high affinity for soil and sediment. The long-chain fatty acid component, 12-hydroxyoctadecanoic acid, contributes to the compound's low water solubility, leading to its accumulation in solid environmental matrices.
Table 1: Potential Industrial Sources and Environmental Release Pathways for Lead-Containing Fatty Acid Salts
| Industrial Application | Primary Release Pathway | Environmental Compartment of Concern |
| PVC Stabilizers | Industrial wastewater, solid waste disposal, product weathering | Soil, Sediment, Water |
| Paint and Coating Driers | Manufacturing discharge, paint chipping and weathering | Soil, Dust, Air |
| Lubricants and Greases | Spills, leaks, disposal | Soil, Water |
Degradation and Transformation Processes in Environmental Matrices
The environmental transformation of this compound involves both the dissociation of the lead ion and the degradation of the fatty acid component. These processes are influenced by various environmental factors.
In an aqueous environment, this compound, like other lead soaps, can undergo hydrolysis and dissociation. Although sparingly soluble, the compound can release lead(II) ions (Pb²⁺) and 12-hydroxyoctadecanoate anions into the water. The extent of this dissociation is influenced by the properties of the fatty acid and the pH of the surrounding medium.
The released lead(II) ions can then undergo further hydrolysis to form various lead-hydroxy complexes. The speciation of lead in aqueous solutions is complex and pH-dependent. The formation of these complexes plays a crucial role in the environmental mobility and bioavailability of lead.
The fatty acid component, 12-hydroxyoctadecanoic acid (also known as 12-hydroxystearic acid), is susceptible to microbial degradation. Soil and water microorganisms can utilize this fatty acid as a carbon source, breaking it down into smaller, less complex molecules. The presence of a hydroxyl group on the fatty acid chain may influence the specific metabolic pathways involved in its biodegradation. The ultimate end products of complete biodegradation are carbon dioxide and water.
The stability of this compound in the environment is significantly affected by factors such as pH and temperature.
pH: The pH of the surrounding soil or water is a critical factor. In acidic conditions, the solubility of lead salts generally increases, which can lead to a greater release of lead(II) ions. Conversely, in more alkaline conditions, lead may precipitate as less soluble compounds like lead hydroxides or carbonates, reducing its mobility. The adsorption of lead onto soil particles is also pH-dependent, with increased adsorption generally observed at higher pH values.
Temperature: Temperature can influence the rate of both abiotic and biotic degradation processes. Higher temperatures generally increase the rate of chemical reactions, including hydrolysis, and can also enhance microbial activity, leading to faster biodegradation of the 12-hydroxyoctadecanoate moiety. However, specific data on the temperature-dependent stability of this compound is not readily available.
Table 2: Influence of Environmental Factors on the Transformation of this compound
| Environmental Factor | Effect on Lead(II) Ion | Effect on 12-hydroxyoctadecanoate |
| Low pH (Acidic) | Increased solubility and mobility | May affect microbial degradation rates |
| High pH (Alkaline) | Decreased solubility, potential precipitation | May affect microbial degradation rates |
| Increased Temperature | May slightly increase solubility | Increased rate of biodegradation |
Assessment of Environmental Persistence
The environmental persistence of this compound is a tale of two components. The lead portion is a persistent environmental contaminant. As a metallic element, lead does not biodegrade and can remain in the environment indefinitely, cycling between different chemical forms. Its long-term presence in soil and sediment is a significant environmental concern.
The bioavailability of the lead from this compound in soil will depend on various factors, including soil type, organic matter content, and pH. Over time, the lead can become more strongly bound to soil particles, which may reduce its immediate bioavailability to plants and other organisms. However, changes in environmental conditions, such as a decrease in pH, can remobilize the lead, making it available for uptake.
Future Research Directions and Innovations
Development of Advanced Synthetic Methodologies
The traditional synthesis of metal stearates, including lead 12-hydroxyoctadecanoate (B1258542), typically involves methods like direct fusion or precipitation. alapolystabs.com While effective, these methods present opportunities for improvement in terms of energy efficiency, reaction control, and waste reduction. Future research is trending towards the development of more sophisticated synthetic strategies.
Advanced methodologies being explored include:
Sonochemical Synthesis: The use of ultrasonic irradiation can create localized high-temperature and high-pressure zones, which can drive chemical reactions more efficiently. Research into the ultrasonic-assisted synthesis of lead(II) coordination polymers has shown that this method can produce nanoparticles with controlled size and morphology by varying reactant concentrations. nih.gov Applying this technique to lead 12-hydroxyoctadecanoate could lead to the production of nano-structured materials with enhanced dispersibility and performance characteristics.
Microwave-Assisted Synthesis: This method utilizes microwave energy to heat reactants rapidly and uniformly, often leading to significantly reduced reaction times and increased yields. It offers a potential route to a more energy-efficient and scalable production process.
Solvent-Free and Mechanochemical Methods: To align with green chemistry principles, researchers are investigating solvent-free synthesis routes. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, could offer a pathway to produce this compound without the need for potentially hazardous solvents, thereby minimizing waste streams.
The goal of this research is not only to improve the efficiency of production but also to fine-tune the physical properties of the final product, such as particle size, surface area, and crystallinity, which are critical to its performance in various applications.
Exploration of Novel Structure-Function Relationships in Material Performance
The unique molecular structure of this compound—comprising a lead cation and a C18 fatty acid chain with a hydroxyl group at the 12th position—is central to its functionality. The long aliphatic chain provides lubricity, while the lead ion is crucial for thermal stabilization. The hydroxyl group, however, introduces an additional layer of complexity and functionality that is not present in standard lead stearate (B1226849).
Impact on Rheology: The 12-hydroxy group allows for hydrogen bonding between molecules. This capability is fundamental to the gelling and thickening properties of 12-hydroxystearic acid (12-HSA) and its derivatives in various systems, from cosmetics to lithium greases. atamankimya.comatamanchemicals.comchemsrc.com A deeper investigation into how the lead salt of 12-HSA leverages these hydrogen bonding networks could reveal mechanisms for creating highly structured and stable greases or coatings with predictable shear-thinning behavior.
Stabilization Mechanisms in Polymers: While its role as a heat stabilizer in PVC is known, the specific contribution of the hydroxyl group to this mechanism is less understood. Research could explore whether this group interacts with degradation products or the polymer backbone in a way that enhances stabilization compared to non-hydroxylated lead stearate.
Interfacial Properties: In applications like paints and coatings, lead stearate acts as an anti-precipitation and dispersing agent. nbinno.com The polar hydroxyl group could significantly influence its behavior at pigment-binder or filler-polymer interfaces. Detailed studies on these interfacial interactions could lead to more effective formulations for preventing pigment settling and improving material homogeneity. nbinno.com
Integration into Sustainable Materials Design
The high toxicity of lead presents a significant barrier to the integration of this compound into modern sustainable materials design. rjpbr.comtoxno.com.au The principal environmental concern is the potential for the compound to release bioavailable lead ions into the environment, which are toxic to aquatic life and can bioaccumulate. industrialchemicals.gov.au
Given these constraints, future research must be guided by frameworks such as "Safe and Sustainable by Design" (SSbD), which prioritize the reduction of hazardous substances from the outset. europa.eueuropa.eu The integration of a lead-based compound into any sustainable model is challenging and would likely be limited to niche, critical applications where no alternatives exist and where a closed-loop system can be guaranteed.
Research in this context would focus on:
Minimizing Environmental Release: Investigating methods to tightly bind or encapsulate this compound within a polymer matrix to prevent leaching over the product's lifespan.
End-of-Life Management: Developing robust recycling or recovery processes that can safely extract and reclaim the lead component from products at the end of their life, preventing its release into landfills or incinerators.
Life Cycle Assessment (LCA): Conducting comprehensive LCAs to quantify the environmental and health impacts associated with its use, even in controlled scenarios, to determine if its functional benefits could ever outweigh its inherent hazards.
Ultimately, the trend in sustainable design is to move away from materials containing heavy metals, making the long-term inclusion of this compound in new, sustainable products highly improbable. hok.comthinkific.com
Research into Alternative Stabilizers and Rheology Modifiers in Industrial Systems
The most active area of research is the development and implementation of safer, more environmentally benign alternatives to lead-based additives. The industry is progressively shifting towards non-lead systems for both stabilization and rheology control.
Alternative PVC Stabilizers: The primary alternatives to lead-based stabilizers in PVC include:
Mixed Metal Soaps: Calcium/Zinc stearate systems are a widely adopted, less toxic alternative, though they may not always match the heat stability performance of lead-based systems without additional co-stabilizers.
Organotin Compounds: Tin-based stabilizers (e.g., methyltin, butyltin mercaptides) offer excellent heat stability and transparency but face their own regulatory scrutiny due to potential toxicity.
Organic-Based Stabilizers (OBS): These systems are free of heavy metals and are gaining traction, particularly in applications where toxicity is a major concern.
Alternative Rheology Modifiers: For greases, coatings, and plastics, a variety of rheology modifiers are being investigated and used as alternatives:
Other Metal Soaps: Lithium, calcium, and aluminum salts of 12-hydroxystearic acid are widely used, especially lithium 12-hydroxystearate, which is a key component in many multipurpose greases. atamankimya.comnih.gov
Organoclays: Bentonite and hectorite (B576562) clays, organically modified to be dispersible in non-aqueous systems, can build viscosity and provide thixotropic properties. specialchem.com
Bio-based Materials: There is growing interest in developing thickeners and stabilizers from renewable resources. Advances in biodegradable stearates and materials derived from sources like fungi (mycelium) or plants (engineered wood, natural fibers) point toward a future of sustainable additives. nimbasia.comclimafix.in
The following table provides a comparative overview of various alternative systems.
| Additive Class | Primary Application(s) | Key Advantages | Key Limitations |
| This compound | PVC Heat Stabilizer, Grease Thickener | Excellent heat stability, cost-effective | High toxicity, environmental hazard industrialchemicals.gov.aunj.gov |
| Calcium/Zinc Stearates | PVC Heat Stabilizer, Lubricant | Low toxicity, widely available | Moderate heat stability, may require co-stabilizers |
| Organotin Stabilizers | PVC Heat Stabilizer | High performance, provides clarity | Potential toxicity, regulatory pressure |
| Lithium 12-hydroxystearate | Grease Thickener | Excellent thermal and mechanical stability | Relies on lithium, a critical raw material nih.gov |
| Organoclays (e.g., Bentonite) | Rheology Modifier (Coatings, Greases) | Effective thickening, provides thixotropy | Can be difficult to disperse, may affect clarity specialchem.com |
| Bio-based Polymers/Waxes | Emerging Rheology Modifiers | Sustainable, biodegradable, low toxicity | Performance may not match traditional additives, cost nimbasia.comclimafix.in |
Future innovation will likely focus on enhancing the performance of these safer alternatives and developing novel bio-based solutions that can match the cost-effectiveness and functionality of traditional additives like this compound. alapolystabs.com
Q & A
Q. What are the standard synthetic routes for preparing lead 12-hydroxyoctadecanoate, and how do reaction conditions influence yield and purity?
this compound can be synthesized via neutralization of 12-hydroxyoctadecanoic acid (CAS 106-14-9) with lead salts (e.g., lead acetate) under controlled pH and temperature. Methodological optimization involves monitoring reaction kinetics via FTIR or NMR to track esterification or neutralization progress. Post-synthesis purification typically employs solvent recrystallization or column chromatography to remove unreacted precursors and byproducts .
Q. How can spectroscopic techniques (e.g., FTIR, NMR) distinguish this compound from structurally similar metal carboxylates?
FTIR analysis focuses on the carboxylate stretching frequency (1,550–1,650 cm⁻¹) and hydroxyl group absorption (~3,400 cm⁻¹). For NMR, the chemical shift of the hydroxyl-bearing carbon (δ ~70–75 ppm in ¹³C NMR) and lead coordination-induced splitting in proton signals are diagnostic. Comparative spectral libraries of analogous compounds (e.g., calcium 12-hydroxyoctadecanoate, CAS 3159-62-4) help validate assignments .
Q. What are the primary industrial applications of lead carboxylates, and how does this compound fit into this landscape?
Lead carboxylates historically function as thermal stabilizers in PVC and lubricant additives. For this compound, its efficacy as a stabilizer hinges on its ability to scavenge HCl degradation byproducts via ionic interactions. Comparative studies with other lead carboxylates (e.g., lead acrylate) highlight trade-offs between thermal stability and environmental toxicity .
Advanced Research Questions
Q. How do computational models (e.g., DFT) predict the coordination geometry and stability of this compound in polymer matrices?
Density Functional Theory (DFT) simulations model lead’s coordination with carboxylate oxygen and hydroxyl groups, predicting tetrahedral or distorted octahedral geometries. These models correlate with experimental thermogravimetric (TGA) data to assess decomposition pathways. Validation involves comparing computed bond lengths/angles with X-ray crystallography (where available) .
Q. What experimental strategies resolve contradictions in reported thermal decomposition temperatures for this compound?
Discrepancies in decomposition temperatures (e.g., ~230°C vs. ~250°C) may arise from differences in sample purity, heating rates, or atmospheric conditions (e.g., inert vs. oxidative). Controlled TGA-DSC studies under standardized protocols (e.g., ISO 11358) with impurity profiling (via HPLC or elemental analysis) are critical. Cross-referencing with related compounds (e.g., lithium 12-hydroxyoctadecanoate, LD₅₀ >2,000 mg/kg) may reveal trends in metal-carboxylate stability .
Q. How do in vitro assays assess the neurotoxic potential of this compound compared to other lead-based compounds?
SH-SY5Y neuronal cell lines exposed to this compound are analyzed for apoptosis markers (e.g., caspase-3 activation) and oxidative stress (e.g., ROS production via DCFH-DA assay). Comparative toxicity studies with lead acetate (CAS 15347-57-6) and lead acrylate (CAS 14466-01-4) contextualize risks. Dose-response curves and EC₅₀ values guide regulatory thresholds .
Q. What mechanistic insights explain the role of this compound in PVC stabilization, and how does hydroxyl group positioning affect performance?
The hydroxyl group at C12 enhances chelation with lead, improving HCl scavenging efficiency. Mechanistic studies use Fourier-transform infrared (FTIR) to track HCl absorption and X-ray photoelectron spectroscopy (XPS) to monitor lead oxidation states during thermal aging. Performance benchmarks include yellowness index (ASTM D1925) and tensile strength retention .
Methodological Considerations
- Data Contradiction Analysis : When conflicting data arise (e.g., solubility in polar solvents), replicate experiments under identical conditions and employ advanced characterization (e.g., SAXS for colloidal dispersions). Cross-validate with structurally analogous compounds (e.g., sodium 12-hydroxyoctadecanoate, CAS 13329-67-4) .
- Toxicity Testing : Prioritize OECD guidelines (e.g., Test No. 420 for acute oral toxicity) and include positive controls (e.g., lead dibutanolate, CAS 65119-94-0) to ensure assay reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
